molecular formula C16H20ClN3O4 B2753236 5-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one hydrochloride CAS No. 1396846-58-4

5-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one hydrochloride

Cat. No.: B2753236
CAS No.: 1396846-58-4
M. Wt: 353.8
InChI Key: VRJBIRGRTKKSDI-UHFFFAOYSA-N
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Description

5-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one hydrochloride is a useful research compound. Its molecular formula is C16H20ClN3O4 and its molecular weight is 353.8. The purity is usually 95%.
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Properties

IUPAC Name

5-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl]pyran-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4.ClH/c1-11-14(12(2)23-17-11)9-18-5-7-19(8-6-18)16(21)13-3-4-15(20)22-10-13;/h3-4,10H,5-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJBIRGRTKKSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=COC(=O)C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one hydrochloride is a synthetic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a piperazine moiety and an isoxazole ring, which are known for their pharmacological properties. The chemical formula is C₁₄H₁₈ClN₃O₃, and its molecular weight is approximately 301.76 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

  • Antioxidant Activity : The presence of the isoxazole ring contributes to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest that it can mitigate neurotoxicity induced by amyloid-beta (Aβ) and hydrogen peroxide (H₂O₂), indicating potential applications in neurodegenerative diseases .
  • Cholinesterase Inhibition : The compound has shown selective inhibitory activity against butyrylcholinesterase (BChE), which may have implications for Alzheimer's disease treatment .

Biological Activity Data

Biological ActivityObserved EffectReference
AntioxidantScavenging free radicals
NeuroprotectionReduced Aβ-induced toxicity (95.6%)
ChE InhibitionIC₅₀ = 6.0 μM for BChE

Case Studies and Research Findings

  • Neuroprotective Study : In vitro studies demonstrated that 5-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one hydrochloride significantly reduced cell death in neuronal cells exposed to Aβ and H₂O₂. The results indicated a protective effect against oxidative stress, making it a candidate for further research in neurodegenerative disorders .
  • Cholinesterase Inhibition : A study evaluated the compound's ability to inhibit cholinesterases, which are critical in neurotransmission. The results showed that it selectively inhibited BChE over acetylcholinesterase (AChE), suggesting its potential use in treating conditions associated with cholinergic dysfunction .
  • Antioxidant Properties : The antioxidant capacity was assessed using various assays, demonstrating significant radical scavenging activity. This property is crucial for developing therapies aimed at oxidative stress-related diseases .

Q & A

Q. What are the recommended synthetic strategies for constructing the piperazine-carbonyl-pyranone core in this compound?

The synthesis typically involves multi-step reactions, including:

  • Cyclization of precursors to form the pyran-2-one ring (e.g., via acid-catalyzed cyclization of hydroxy-ketones).
  • Coupling reactions to attach the piperazine moiety, often using carbodiimide-based reagents (e.g., DCC or EDC) for carbonyl bond formation.
  • Functionalization of the piperazine ring with the (3,5-dimethylisoxazol-4-yl)methyl group via nucleophilic substitution or reductive amination. Key parameters include temperature control (e.g., 40–70°C for coupling steps) and solvent selection (e.g., THF or DCM) to optimize yield .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • 1H/13C NMR : To verify the pyranone ring (δ ~6.0–6.5 ppm for pyranone protons), piperazine carbons (δ 45–55 ppm), and isoxazole methyl groups (δ 2.1–2.4 ppm).
  • FTIR : Confirms carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H bonds (~3100 cm⁻¹).
  • HRMS : Validates molecular weight (e.g., [M+H]+ expected for C19H23ClN3O4: 392.1382).
  • XRD (if crystallized): Resolves piperazine and pyranone conformations .

Q. What in vitro assays are commonly used to evaluate its biological activity?

  • Enzyme inhibition assays : Measure IC50 against target enzymes (e.g., kinases or proteases) using fluorogenic substrates.
  • Cell viability assays (e.g., MTT): Assess cytotoxicity in cancer or normal cell lines.
  • Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target affinity. Assays should include controls for HCl counterion interference .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the piperazine-isoxazole coupling step?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen.
  • Catalyst use : Additives like DMAP accelerate acylation reactions.
  • Temperature gradients : Stepwise heating (e.g., 50°C → 70°C) minimizes side reactions.
  • Purification : Reverse-phase HPLC with TFA-containing mobile phases improves isolation of the hydrochloride salt .

Q. What strategies mitigate byproduct formation during pyranone-piperazine coupling?

  • Stoichiometric control : Limit excess carbodiimide reagents to prevent over-activation of carbonyl groups.
  • In situ monitoring : Use TLC or inline IR to track reaction progress and terminate before side reactions dominate.
  • Protecting groups : Temporarily block reactive sites on the piperazine ring (e.g., Boc-protection) .

Q. How do structural modifications of the isoxazole moiety impact bioactivity?

  • Methyl group substitution : 3,5-Dimethyl groups enhance metabolic stability compared to unsubstituted isoxazoles.
  • Electron-withdrawing groups : Nitro or chloro substituents may increase target affinity but reduce solubility.
  • Comparative SAR studies : Use analogs with varying isoxazole substituents to map interactions with hydrophobic enzyme pockets .

Q. What analytical methods resolve discrepancies in solubility and stability data?

  • Dynamic light scattering (DLS) : Quantifies aggregation in aqueous buffers.
  • Forced degradation studies : Expose the compound to heat, light, or pH extremes to identify degradation pathways (e.g., HCl-mediated hydrolysis of the pyranone ring).
  • HPLC-MS : Detects and quantifies degradation products .

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